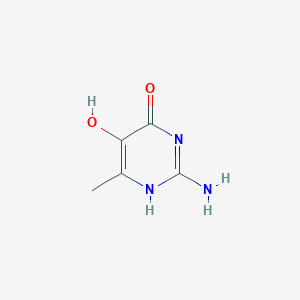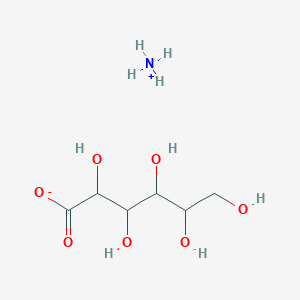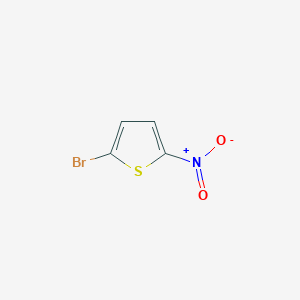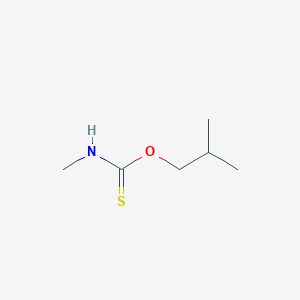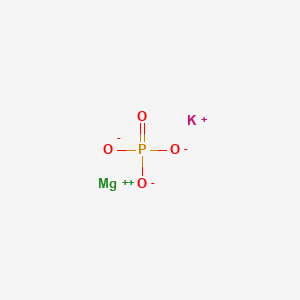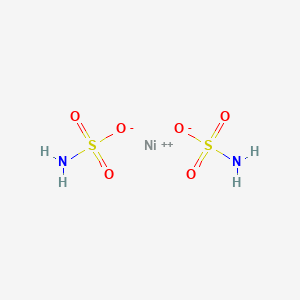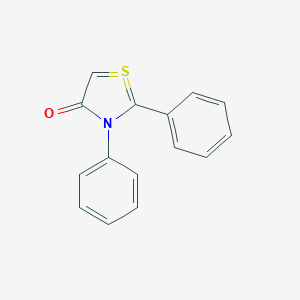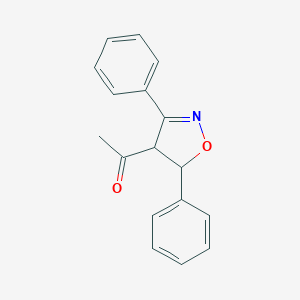
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-, also known as EMD-386088, is a chemical compound with potential applications in the field of neuroscience research. This compound is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes.
Wirkmechanismus
The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. The receptor is composed of multiple subunits, including the NR2B subunit. Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- selectively blocks the NR2B subunit by binding to a specific site on the receptor. This binding prevents the receptor from opening in response to glutamate, which is the neurotransmitter that normally activates the receptor. By blocking the NR2B subunit, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- can modulate the activity of the NMDA receptor and affect synaptic plasticity and learning and memory processes.
Biochemische Und Physiologische Effekte
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to improve learning and memory performance in various behavioral tests. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has a number of advantages for lab experiments. It is a selective antagonist of the NR2B subunit of the NMDA receptor, which allows for specific modulation of this receptor. It also has good pharmacokinetic properties, which allow for easy administration and dosing in animal studies. However, there are also limitations to the use of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in lab experiments. For example, this compound may have off-target effects on other receptors or ion channels, which could complicate the interpretation of results. In addition, the use of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in human studies is limited by its potential toxicity and lack of safety data.
Zukünftige Richtungen
There are a number of future directions for research on Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-. One area of interest is the potential therapeutic use of this compound in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the efficacy and safety of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in these conditions. Another area of interest is the development of new compounds that target the NMDA receptor, including the NR2B subunit. By understanding the mechanism of action of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- and other NMDA receptor modulators, researchers may be able to develop more effective and selective compounds for the treatment of neurological disorders.
Synthesemethoden
The synthesis of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4,5-dihydroisoxazole with benzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding alcohol. The final step involves the reaction of the alcohol with acetyl chloride in the presence of a base to form Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has potential applications in the field of neuroscience research, particularly in the study of the NMDA receptor and its role in synaptic plasticity, learning, and memory processes. This compound has been shown to selectively block the NR2B subunit of the NMDA receptor, which has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By selectively blocking this subunit, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- may provide a new approach for the treatment of these disorders.
Eigenschaften
CAS-Nummer |
14659-68-8 |
|---|---|
Produktname |
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- |
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-12(19)15-16(13-8-4-2-5-9-13)18-20-17(15)14-10-6-3-7-11-14/h2-11,15,17H,1H3 |
InChI-Schlüssel |
ZEKAAWJZEXBEMX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
1-(4,5-Dihydro-3,5-diphenylisoxazol-4-yl)ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



